Kinase Selectivity: Contribution of the Difluoromethoxy Motif in DS06652923 vs. Non-Fluorinated or Directly-Linked Analogs
In the development of the EGFR C797S mutant inhibitor DS06652923, the introduction of the difluoromethoxy group on the pyrazole ring was a critical step for improving kinase selectivity. This modification, which is accessible via the target building block, was found to induce a steric clash with other kinases, a property not observed with the non-fluorinated or directly O-linked precursor analogs used earlier in the hit-to-lead campaign [1].
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Building block enables the synthesis of DS06652923, which achieves >100-fold selectivity for mutant EGFR over wild-type EGFR (GI50: 9.4 nM vs. 760 nM) . |
| Comparator Or Baseline | Previously reported nicotinamide derivative scaffold (Compound 1) which lacked this pyrazole motif and showed inferior selectivity against the triple mutant [1]. |
| Quantified Difference | The difluoromethoxy pyrazole moiety was key to achieving a GI50 of 9.4 nM for the target, a potency enhancement attributed to the selectivity gain from the steric clash mechanism [1]. |
| Conditions | Ba/F3 allograft model cells expressing EGFR del19/T90M/C797S triple mutant. |
Why This Matters
For procurement in kinase inhibitor programs, this demonstrates that the building block provides a crucial pharmacophoric element for achieving target selectivity that simpler analogs cannot furnish, directly impacting the candidate's therapeutic window.
- [1] Kasanuki, N., et al. (2024). Discovery of a potent, selective, and orally available EGFR C797S mutant inhibitor (DS06652923) with in vivo antitumor activity. Bioorganic & Medicinal Chemistry, 117862. View Source
